molecular formula C9H7NO B2934278 2,3-Dihydrobenzofuran-6-carbonitrile CAS No. 1112184-64-1

2,3-Dihydrobenzofuran-6-carbonitrile

Cat. No.: B2934278
CAS No.: 1112184-64-1
M. Wt: 145.161
InChI Key: RJPOMXNJTKGVJD-UHFFFAOYSA-N
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Description

2,3-Dihydrobenzofuran-6-carbonitrile is an organic compound with the molecular formula C10H7NO.

Mechanism of Action

Target of Action

The primary targets of 2,3-Dihydrobenzofuran-6-carbonitrile are the Bromo and Extra Terminal domain (BET) family proteins , which include BRD2, BRD3, BRD4, and BRDT . Each of these proteins contains two bromodomains, the first bromodomain (BD1) and the second bromodomain (BD2). This compound has been developed as a highly potent BET inhibitor with 1000-fold selectivity for the second bromodomain (BD2) over the first bromodomain (BD1) .

Mode of Action

This compound interacts with its targets by inhibiting the BET proteins. It exhibits a high degree of selectivity for the second bromodomain (BD2) over the first bromodomain (BD1), which allows it to selectively inhibit a subset of the bromodomains . This selectivity could potentially allow for the separation of efficacy and toxicity in therapeutic applications .

Biochemical Pathways

Given its role as a bet inhibitor, it is likely to impact gene expression and transcriptional regulation, as bet proteins are known to play key roles in these processes .

Pharmacokinetics

The pharmacokinetic properties of this compound have been optimized to improve its bioavailability. The insertion of a quaternary center into the 2,3-dihydrobenzofuran core blocked a key site of metabolism and improved solubility . This led to the development of a potent, highly soluble compound with good in vivo rat and dog pharmacokinetics .

Result of Action

The molecular and cellular effects of this compound’s action are likely to be broad, given the wide-ranging roles of BET proteins in gene expression and cellular function. By selectively inhibiting BD2, this compound could potentially modulate the activity of BET proteins and thereby impact a range of cellular processes .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2,3-Dihydrobenzofuran-6-carbonitrile are not fully understood. It has been suggested that this compound may interact with various enzymes, proteins, and other biomolecules

Cellular Effects

The cellular effects of this compound are not well-documented. It has been suggested that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is not fully understood. It is suggested that it may exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

The synthesis of 2,3-Dihydrobenzofuran-6-carbonitrile can be achieved through several synthetic routes. One common method involves the cyclization of o-hydroxyacetophenones under basic conditions . Another approach includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Industrial production methods often utilize transition-metal catalysis for the cyclization of aryl acetylenes .

Chemical Reactions Analysis

2,3-Dihydrobenzofuran-6-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce various substituents onto the benzofuran ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions Major products formed from these reactions include quinones, dihydro derivatives, and substituted benzofurans

Scientific Research Applications

2,3-Dihydrobenzofuran-6-carbonitrile has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound exhibits significant biological activities, including anticancer, antibacterial, and antiviral properties.

    Medicine: Due to its biological activities, it is being explored as a potential therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Comparison with Similar Compounds

2,3-Dihydrobenzofuran-6-carbonitrile can be compared with other benzofuran derivatives, such as:

    Benzofuran: The parent compound with a simpler structure.

    2,3-Dihydrobenzofuran: Lacks the nitrile group present in this compound.

    Benzothiophene: Contains a sulfur atom instead of an oxygen atom in the ring structure. The uniqueness of this compound lies in its nitrile group, which can significantly influence its chemical reactivity and biological activity .

Properties

IUPAC Name

2,3-dihydro-1-benzofuran-6-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO/c10-6-7-1-2-8-3-4-11-9(8)5-7/h1-2,5H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJPOMXNJTKGVJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=CC(=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1112184-64-1
Record name 2,3-dihydro-1-benzofuran-6-carbonitrile
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